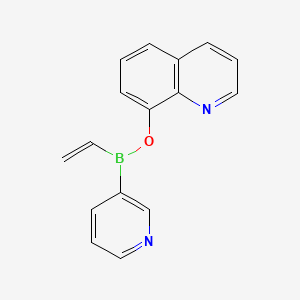
Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester: is a boronic ester compound that has garnered interest in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester typically involves the reaction of boronic acids with alcohols or phenols under specific conditions. One common method is the condensation reaction between boronic acid and the corresponding alcohol or phenol in the presence of a dehydrating agent. The reaction is usually carried out under mild conditions to prevent the decomposition of the boronic ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to obtain the desired product with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the ester into different boron-containing species.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates or other reduced boron species .
Applications De Recherche Scientifique
Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with diols and other Lewis bases, which allows it to participate in various chemical reactions. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Another boronic acid derivative used in organic synthesis and biological research.
Methylboronic acid: Known for its applications in Suzuki-Miyaura coupling reactions.
Vinylboronic acid: Utilized in the synthesis of polymers and other advanced materials.
Uniqueness: Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester is unique due to its specific structural features, which confer distinct reactivity and stability compared to other boronic esters. Its ability to form stable complexes with various substrates makes it a valuable tool in both synthetic and biological applications .
Propriétés
Numéro CAS |
873101-82-7 |
|---|---|
Formule moléculaire |
C16H13BN2O |
Poids moléculaire |
260.1 g/mol |
Nom IUPAC |
ethenyl-pyridin-3-yl-quinolin-8-yloxyborane |
InChI |
InChI=1S/C16H13BN2O/c1-2-17(14-8-5-10-18-12-14)20-15-9-3-6-13-7-4-11-19-16(13)15/h2-12H,1H2 |
Clé InChI |
OJRWODKWIZUETD-UHFFFAOYSA-N |
SMILES canonique |
B(C=C)(C1=CN=CC=C1)OC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


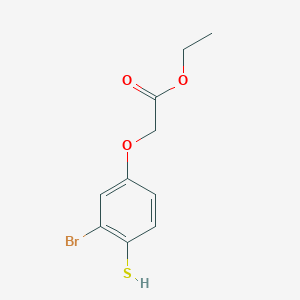
![6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol](/img/structure/B12598236.png)
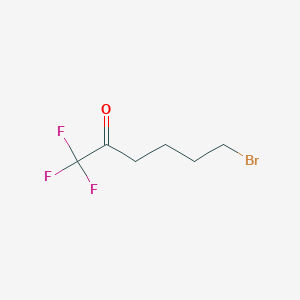

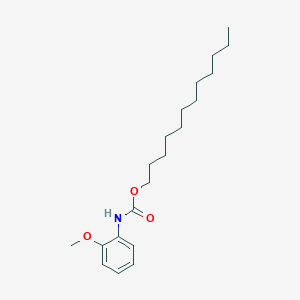
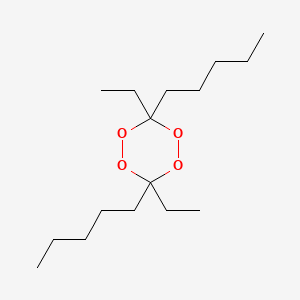


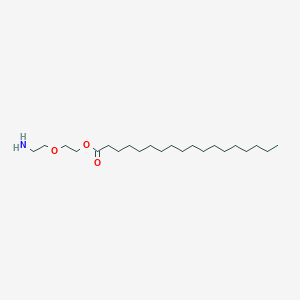
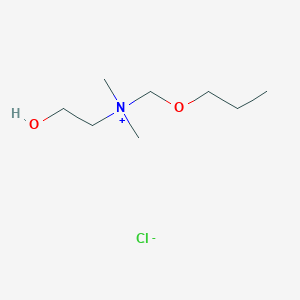

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)

